7-Oxabicyclo[4.1.0]hept-4-ene-2,3-diol,4-fluoro-,[1R-(1alpha,2beta,3beta,6alpha)]-(9CI) 7-Oxabicyclo[4.1.0]hept-4-ene-2,3-diol,4-fluoro-,[1R-(1alpha,2beta,3beta,6alpha)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 133218-69-6
VCID: VC0148859
InChI: InChI=1S/C6H7FO3/c7-2-1-3-6(10-3)5(9)4(2)8/h1,3-6,8-9H/t3-,4+,5+,6-/m0/s1
SMILES: C1=C(C(C(C2C1O2)O)O)F
Molecular Formula: C6H7FO3
Molecular Weight: 146.117

7-Oxabicyclo[4.1.0]hept-4-ene-2,3-diol,4-fluoro-,[1R-(1alpha,2beta,3beta,6alpha)]-(9CI)

CAS No.: 133218-69-6

Cat. No.: VC0148859

Molecular Formula: C6H7FO3

Molecular Weight: 146.117

* For research use only. Not for human or veterinary use.

7-Oxabicyclo[4.1.0]hept-4-ene-2,3-diol,4-fluoro-,[1R-(1alpha,2beta,3beta,6alpha)]-(9CI) - 133218-69-6

Specification

CAS No. 133218-69-6
Molecular Formula C6H7FO3
Molecular Weight 146.117
IUPAC Name (1S,4S,5R,6R)-3-fluoro-7-oxabicyclo[4.1.0]hept-2-ene-4,5-diol
Standard InChI InChI=1S/C6H7FO3/c7-2-1-3-6(10-3)5(9)4(2)8/h1,3-6,8-9H/t3-,4+,5+,6-/m0/s1
Standard InChI Key BLZPJCMAPHMGPZ-KCDKBNATSA-N
SMILES C1=C(C(C(C2C1O2)O)O)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator